molecular formula C9H8BrFO2 B8803311 2-Bromo-3-(4-fluorophenyl)propanoic acid

2-Bromo-3-(4-fluorophenyl)propanoic acid

Cat. No.: B8803311
M. Wt: 247.06 g/mol
InChI Key: AVZQUBVTIHNGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(4-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-bromo-3-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8BrFO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H,12,13)

InChI Key

AVZQUBVTIHNGRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C., ice/salt bath) solution of DL-4-fluorophenylalanine (5.0 g, 27.0 mmol) and potassium bromide (10.65 g, 90.0 mmol) in 3M sulphuric acid (45 ml) was added sodium nitrite (2.64 g, 38.0 mmol) portionwise over a 0.5 h period. The mixture was stirred at 0° C. for 1 h and then at room temperature for 1 h. The mixture was diluted with water (50 ml) and extracted with ether (2×75 ml). The combined extracts were washed with water (2×75 ml), dried (MgSO4) and evaporated in vacuo. The residue was chromatographed on silica gel eluting with CH2Cl2 /MeOH/NH3 (95:5:1) to give the title-acid (3.77 g, 56%), δ(250 MHz, CDCl3) 3.22 (1H, dd, J=14.3 and 7.2 Hz, CH of CH2), 3.43 (1H, dd, J=14.3 and 8.1 Hz, CH of CH2), 4.38 (1H, dd, J=7.2 and 8.1 Hz, CH), 6.98-7.31 (4H, m, Ar--H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.